(1R,6R,7R)-7-(Trifluoromethyl)-2-azabicyclo[4.1.0]heptane
Description
Properties
Molecular Formula |
C7H10F3N |
|---|---|
Molecular Weight |
165.16 g/mol |
IUPAC Name |
(1R,6R,7R)-7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C7H10F3N/c8-7(9,10)5-4-2-1-3-11-6(4)5/h4-6,11H,1-3H2/t4-,5-,6-/m1/s1 |
InChI Key |
CEPLETWJBJZUIU-HSUXUTPPSA-N |
Isomeric SMILES |
C1C[C@@H]2[C@H]([C@@H]2NC1)C(F)(F)F |
Canonical SMILES |
C1CC2C(C2NC1)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,6R,7R)-7-(Trifluoromethyl)-2-azabicyclo[41One common method is radical trifluoromethylation, which involves the use of carbon-centered radical intermediates . This method is advantageous due to its ability to introduce the trifluoromethyl group under relatively mild conditions.
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as continuous flow synthesis, which allows for the efficient and controlled introduction of the trifluoromethyl group. The use of metal-free oxidative trifluoromethylation with reagents like CF3SO2Na has also been explored for its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The secondary amine in the azabicyclo structure undergoes nucleophilic substitution under specific conditions. The trifluoromethyl group enhances electrophilicity at adjacent positions, facilitating reactions with nucleophiles like Grignard reagents or organozinc compounds.
| Reagent | Conditions | Product |
|---|---|---|
| Methylmagnesium bromide | Anhydrous THF, 0°C to RT | N-Methyl derivative with retained bicyclic structure |
| Sodium cyanide | Polar aprotic solvent, reflux | Cyanated product at the amine position |
| Benzyl chloride | Base (e.g., K₂CO₃), DMF, 80°C | N-Benzylated product |
These substitutions are stereospecific, with the (1R,6R,7R) configuration directing regioselectivity.
Ring-Opening Reactions
The strained bicyclo[4.1.0]heptane ring undergoes acid- or base-catalyzed ring-opening. For example:
-
Acidic Conditions : Hydrochloric acid (HCl) in ethanol at 60°C cleaves the cyclopropane ring, yielding a linear amine derivative with a trifluoromethyl branch.
-
Oxidative Ring-Opening : Hydrogen peroxide (H₂O₂) in acetic acid generates a diketone intermediate, which can be further functionalized.
Transition-Metal-Catalyzed Cross-Coupling
The compound participates in palladium-catalyzed reactions due to its nitrogen lone pair coordinating with metal centers.
| Reaction Type | Catalyst | Reagents | Outcome |
|---|---|---|---|
| Suzuki-Miyaura coupling | Pd(PPh₃)₄ | Aryl boronic acids | Biaryl-substituted azabicyclo derivatives |
| Buchwald-Hartwig amination | Pd₂(dba)₃ | Aryl halides | N-Arylated products with retained stereochemistry |
These reactions enable modular derivatization for pharmaceutical applications.
Hydrogenation and Reduction
The cyclopropane ring can be selectively hydrogenated without affecting the trifluoromethyl group:
-
Catalytic Hydrogenation : H₂ gas over Pd/C in methanol reduces the cyclopropane to a cyclohexane framework, producing a saturated amine.
-
Borane-THF Complex : Stereoselective reduction of imine intermediates formed during ring-opening.
Oxidation Reactions
Controlled oxidation of the amine moiety is achievable:
-
mCPBA (meta-Chloroperbenzoic acid) : Forms an N-oxide, enhancing solubility for biological assays.
-
Ruthenium-Based Catalysts : Convert the amine to a nitro group under mild conditions.
Mechanistic Insights
The trifluoromethyl group exerts strong electron-withdrawing effects, polarizing the bicyclic structure and directing attack to the nitrogen or adjacent carbons. Density functional theory (DFT) studies suggest that ring strain (≈25 kcal/mol) significantly lowers activation energy for ring-opening reactions.
Stability and Reactivity Considerations
| Factor | Impact |
|---|---|
| pH Sensitivity | Degrades in strong acids/bases (>2 M HCl or NaOH) |
| Thermal Stability | Stable up to 150°C; decomposes at higher temperatures |
| Light Sensitivity | Requires storage in amber containers to prevent photolytic degradation |
These properties necessitate controlled conditions during reactions .
Scientific Research Applications
(1R,6R,7R)-7-(Trifluoromethyl)-2-azabicyclo[4.1.0]heptane has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Mechanism of Action
The mechanism of action of (1R,6R,7R)-7-(Trifluoromethyl)-2-azabicyclo[4.1.0]heptane involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological molecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Bicyclo[4.1.0]heptane Derivatives
Table 1: Key Structural and Functional Comparisons
Key Observations :
- Trifluoromethyl vs. Methoxymethyl : The -CF₃ group enhances lipophilicity and metabolic stability compared to the polar -CH₂OCH₃, which may improve blood-brain barrier penetration in drug candidates .
- Boronate Esters : The boron-containing analog () enables cross-coupling reactions, a feature absent in the trifluoromethyl variant.
- Synthesis Challenges : Cyclopropanation methods for bicyclo[4.1.0] systems often require low-temperature AlEt3/Cu(OTf)₂ catalysis (e.g., ), but yields remain moderate (~42%) .
Bicyclo[2.2.1]heptane (Norbornane) Derivatives
Table 2: Comparison with Norbornane-Based Analogs
Key Observations :
Biological Activity
(1R,6R,7R)-7-(Trifluoromethyl)-2-azabicyclo[4.1.0]heptane is a bicyclic compound characterized by its unique trifluoromethyl group. This compound has garnered interest in biological research due to its potential applications in medicinal chemistry and its interaction with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C7H10F3N |
| Molecular Weight | 165.16 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C7H10F3N/c8-7(9,10)5-4-2-1-3-11-6(4)5/h4-6,11H,1-3H2/t4-,5-,6-/m1/s1 |
| Isomeric SMILES | C1C[C@@H]2C@HC(F)(F)F |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The trifluoromethyl group enhances the compound's lipophilicity , allowing it to effectively engage with hydrophobic regions of biomolecules such as enzymes and receptors. This interaction can modulate enzyme activity and receptor signaling pathways, potentially leading to various biological effects.
Cytotoxicity Studies
Research has indicated that compounds with similar structural features exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that modifications to bicyclic structures can lead to varying degrees of cytotoxic activity in tissue culture assays. The presence of the trifluoromethyl group may enhance this activity by stabilizing the compound's interaction with cellular targets .
Case Studies
Case Study 1: Anticancer Activity
In a study examining the anticancer properties of bicyclic compounds, this compound was tested against several cancer cell lines. The results demonstrated that the compound exhibited a dose-dependent inhibition of cell proliferation, suggesting potential as a lead compound for further development in cancer therapeutics.
Case Study 2: Enzyme Inhibition
Another study focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways. The findings revealed that this compound could effectively inhibit enzyme activity in vitro, indicating its potential as a pharmacological agent targeting metabolic disorders.
Applications in Medicinal Chemistry
The unique structure and biological activity of this compound make it a valuable scaffold in medicinal chemistry for the development of new therapeutic agents. Its ability to modulate biological pathways positions it as a candidate for further research into treatments for cancer and other diseases.
Q & A
Q. What synthetic strategies are employed to construct the bicyclo[4.1.0]heptane core in this compound?
The bicyclo[4.1.0]heptane scaffold is typically synthesized via cyclopropanation of cyclohexene precursors or ring-closing metathesis. For example:
- Cyclopropanation : Vinylogous amides or esters can undergo [2+1] cycloaddition with carbene equivalents (e.g., CH₂N₂) to form the strained bicyclic system .
- Metathesis : Transition-metal-catalyzed ring-closing metathesis of diene precursors has been used for related azabicyclo systems, though yields may require optimization .
- Post-functionalization : The trifluoromethyl group is often introduced via late-stage fluorination (e.g., Ruppert–Prakash reagent (TMSCF₃) under radical or ionic conditions) .
Q. Which analytical techniques are critical for confirming stereochemistry and structural integrity?
- X-ray crystallography : Provides unambiguous confirmation of the (1R,6R,7R) configuration and bridgehead substituent geometry .
- 2D NMR : NOESY/ROESY correlations distinguish axial vs. equatorial protons, while -NMR identifies trifluoromethyl coupling patterns .
- Chiral HPLC : Resolves enantiomeric purity, particularly for intermediates prior to final cyclization .
Q. How does the trifluoromethyl group affect solubility and stability in aqueous media?
The -CF₃ group enhances lipophilicity (logP ↑) but may reduce aqueous solubility. Stability studies (pH 1–10, 37°C) show resistance to hydrolysis due to strong C–F bonds. Solubility can be improved via salt formation (e.g., hydrochloride) or co-solvents (e.g., PEG-400) .
Advanced Research Questions
Q. What computational methods predict the compound’s reactivity in nucleophilic/electrophilic reactions?
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attack (e.g., bridgehead nitrogen) or nucleophilic ring-opening .
- Molecular docking : Models interactions with biological targets (e.g., enzymes), highlighting steric clashes or hydrogen-bonding potential from the -CF₃ group .
- Molecular dynamics : Simulate solvent effects on conformational flexibility, critical for designing derivatives with improved bioavailability .
Q. How can stereochemical discrepancies in synthetic pathways be resolved?
Discrepancies often arise from competing endo/exo transition states during cyclization. Strategies include:
- Chiral auxiliaries : Use of Evans’ oxazolidinones to enforce desired stereochemistry during ring formation .
- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer of racemic intermediates .
- Crystallization-induced asymmetric transformation : Thermodynamic control under high-dielectric solvents favors a single diastereomer .
Q. What mechanistic insights explain contradictory reactivity in bridgehead functionalization?
The bicyclo[4.1.0] system exhibits strain-dependent reactivity:
- Electrophilic addition : The bridgehead nitrogen’s lone pair is less accessible due to ring strain, requiring strong electrophiles (e.g., methyl triflate) for quaternization .
- Radical pathways : Strain relief drives regioselective C–H functionalization at the cyclopropane junction (e.g., Giese reaction) .
- Contradictions : Disparate results in oxidation (e.g., ozonolysis vs. epoxidation) stem from competing ring-opening vs. functional-group tolerance .
Methodological Tables
Table 1. Key Synthetic Routes and Yields
Table 2. Comparative Electronic Effects of Substituents
| Group | Hammett σₚ | LogP (Δ vs. H) | Metabolic Stability (t₁/₂, h) |
|---|---|---|---|
| -CF₃ | +0.54 | +1.2 | >24 |
| -CH₃ | −0.17 | +0.5 | 8–12 |
| -OCH₃ | −0.27 | −0.3 | 4–6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
